molecular formula C13H18N4O2 B12317330 6-Amino-1-benzyl-5-(ethylamino)-1,3-diazinane-2,4-dione

6-Amino-1-benzyl-5-(ethylamino)-1,3-diazinane-2,4-dione

Cat. No.: B12317330
M. Wt: 262.31 g/mol
InChI Key: QYRCEDSTXABRFO-UHFFFAOYSA-N
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Description

6-Amino-1-benzyl-5-(ethylamino)-1,3-diazinane-2,4-dione is a chemical compound with the molecular formula C13H16N4O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-benzyl-5-(ethylamino)-1,3-diazinane-2,4-dione typically involves the reaction of benzylamine with ethylamine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of raw materials, precise control of reaction parameters, and the use of advanced analytical techniques to monitor the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-benzyl-5-(ethylamino)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions typically result in the formation of new functionalized pyrimidine compounds .

Scientific Research Applications

6-Amino-1-benzyl-5-(ethylamino)-1,3-diazinane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-1-benzyl-5-(ethylamino)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-1-benzyl-5-(ethylamino)-1,3-diazinane-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H18N4O2

Molecular Weight

262.31 g/mol

IUPAC Name

6-amino-1-benzyl-5-(ethylamino)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C13H18N4O2/c1-2-15-10-11(14)17(13(19)16-12(10)18)8-9-6-4-3-5-7-9/h3-7,10-11,15H,2,8,14H2,1H3,(H,16,18,19)

InChI Key

QYRCEDSTXABRFO-UHFFFAOYSA-N

Canonical SMILES

CCNC1C(N(C(=O)NC1=O)CC2=CC=CC=C2)N

Origin of Product

United States

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